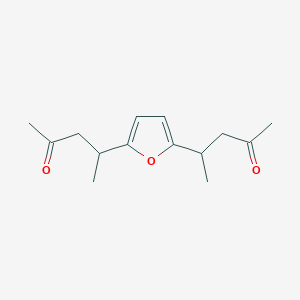
2-Pentanone, 4,4'-(2,5-furandiyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4,4’-(2,5-furandiyl)bis- is an organic compound that features a furan ring substituted with two 2-pentanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- typically involves the reaction of 2,5-diformylfuran with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4,4’-(2,5-furandiyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Pentanone, 4,4’-(2,5-furandiyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the furan ring.
Furan-2,5-dicarboxylic acid: Contains the furan ring but with carboxylic acid groups instead of ketones.
Uniqueness
2-Pentanone, 4,4’-(2,5-furandiyl)bis- is unique due to the combination of the furan ring and 2-pentanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
Properties
CAS No. |
111886-18-1 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[5-(4-oxopentan-2-yl)furan-2-yl]pentan-2-one |
InChI |
InChI=1S/C14H20O3/c1-9(7-11(3)15)13-5-6-14(17-13)10(2)8-12(4)16/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
NEKFGAQIWDMFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(O1)C(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















